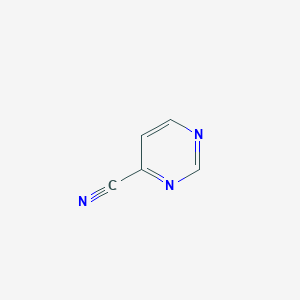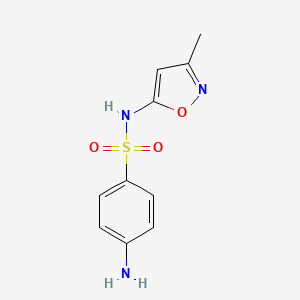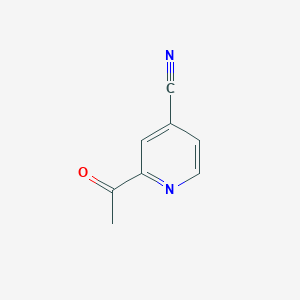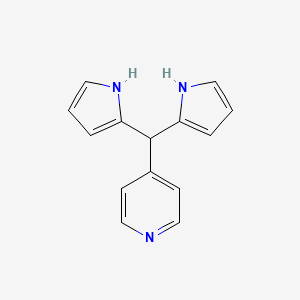
2-氯-4-肼基-5-甲氧基嘧啶
描述
2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CHMP) is a molecule that has been used in a variety of scientific research applications. CHMP is a synthetic compound that is composed of a pyrimidine ring and a hydrazine group. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
抗肿瘤药物开发中的作用
2-氯-4-肼基-5-甲氧基嘧啶在抗肿瘤药物的开发中发挥着至关重要的作用,例如S-1,一种用于化疗的氟嘧啶衍生物。S-1是几种化合物的组合,包括替加呋(5-氟尿嘧啶的前药),特别包括一种化合物来抑制二氢嘧啶脱氢酶,增强口服给药时5-氟尿嘧啶的治疗指数。研究表明,这种化合物通过其在S-1中的作用,有助于口服氟嘧啶类治疗的可行性,为传统的静脉给药方法提供了有利的替代方案。这种应用在治疗各种恶性肿瘤,包括胃癌和结肠癌方面具有重要意义,展示了改善患者预后和可管理的毒性特征(Chu et al., 2004; van Groeningen et al., 2000)。
药代动力学和安全性分析
对含有2-氯-4-肼基-5-甲氧基嘧啶的药物的药代动力学特征和安全性分析已经得到广泛研究,为了解其代谢途径、疗效和潜在毒性提供了宝贵的见解。这些研究对确定最佳给药方案、了解药物相互作用以及识别可能限制这类化合物在临床环境中使用的任何不良反应至关重要。例如,涉及S-1的研究强调了监测具有不同代谢能力或肾功能受损的患者的药物浓度的重要性,确保最大化治疗效益的同时最小化毒性风险(Deenen et al., 2016)。
属性
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSXWXZJUCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465018 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98021-95-5 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

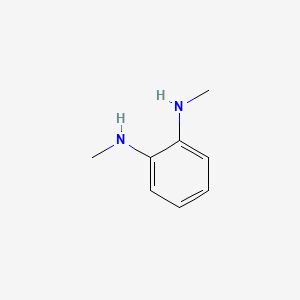
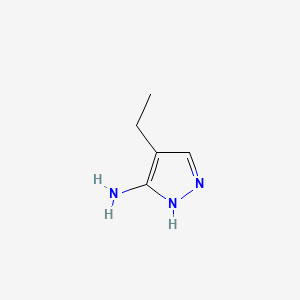
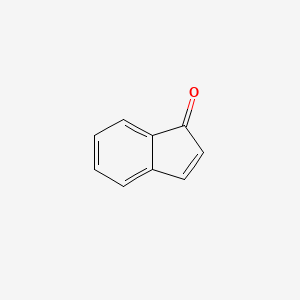




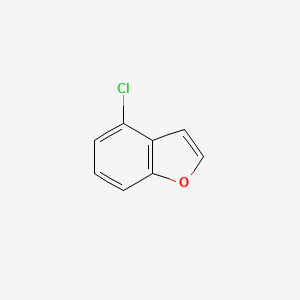
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)

